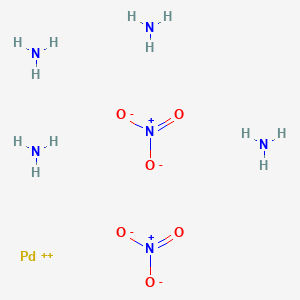
Tetraamminepalladium(2+) dinitrate
Descripción general
Descripción
Tetraamminepalladium(2+) dinitrate, also known as Tetraamminedinitratopalladium, is a chemical compound with the linear formula Pd(NH3)4(NO3)2 . It has a molecular weight of 298.55 . This compound is typically available on the market as an aqueous solution . It is a colorless, transparent liquid with a faint ammonia-like odor .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Pd(NH3)4(NO3)2 . This indicates that the compound consists of a palladium ion surrounded by four ammonia molecules and two nitrate ions.Chemical Reactions Analysis
This compound can be used as a palladium precursor to prepare various catalysts. For instance, it can be used to prepare a Pd/C catalyst for the decarbonylation of heptanoic acid to 1-hexene, a Pd/Al2O3 catalyst for the decomposition of formic acid, and a Pd/CNT catalyst for the dehalogenation of triclosan in water .Physical And Chemical Properties Analysis
This compound is a colorless, transparent liquid with a faint ammonia-like odor . It is only available on the market as an aqueous solution . The density of the solution is 1.04 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Nanostructured Luminescent Micelles for Sensing Applications
Nanostructured luminescent micelles are studied for their potential in sensing applications, including the detection of hazardous materials and bioimaging. These materials utilize the unique properties of nano-constructs for efficient sensing, potentially applicable to Tetraamminepalladium(2+) dinitrate in creating sensitive detection systems for environmental monitoring or medical diagnostics (Paria et al., 2022).
Thermoelectric Materials for Energy Conversion
Research on polymer–inorganic thermoelectric nanocomposite materials indicates a growing interest in using such compounds for energy conversion applications. These materials, which convert temperature differences to electrical energy, highlight the potential of this compound in thermoelectric applications, given its inorganic nature and possible synergistic effects when combined with polymers or other materials (Du et al., 2012).
Thermal Energy Storage Solutions
In the context of thermal energy storage (TES), research focuses on materials capable of efficiently storing and releasing heat. This is critical for applications in solar power and industrial processes, where efficient energy storage can significantly enhance performance. The properties of this compound could be explored for TES systems, leveraging its potential chemical stability and heat transfer capabilities (Zhang et al., 2016).
Chemical Stabilization of Contaminated Soil
Research into the chemical stabilization of trace element-contaminated soil highlights the application of various compounds in reducing mobility, bioavailability, and toxicity of heavy metals in soils. This compound, with its potential for forming stable complexes, could be investigated for similar environmental remediation applications, offering a method to immobilize harmful elements and reduce their environmental impact (Kumpiene et al., 2019).
Safety and Hazards
Tetraamminepalladium(2+) dinitrate is classified as an oxidizing liquid (Category 2), and it may intensify fire . It can cause skin irritation (Category 2) and serious eye irritation (Category 2) . It is also explosive when dry . Therefore, it is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Mecanismo De Acción
Target of Action
Tetraamminepalladium(2+) dinitrate, also known as Tetraamminedinitratopalladium, primarily targets unfunctionalized alkanes . It is used as a precursor to heterogeneous platinum catalysts for isomerizing these alkanes .
Mode of Action
The compound interacts with its targets through a series of catalytic reactions . It is used to prepare a Pd/TS-1 catalyst for the in situ generation of H2O2 and subsequent oxidation of propylene to propylene oxide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of propylene to propylene oxide . This process involves the in situ generation of H2O2 and the subsequent oxidation of propylene .
Result of Action
The result of the action of this compound is the conversion of propylene to propylene oxide . This is achieved through the generation of H2O2 and the subsequent oxidation process .
Action Environment
The action of this compound is influenced by environmental factors. The compound is only brought on the market in solution (usually with 6-7% Pd content) because of the explosive properties of the solid form . The solvent can, however, be separated without affecting the chemical stability of the substance . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent and concentration in which it is used.
Propiedades
IUPAC Name |
azane;palladium(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H3N.Pd/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMMNCAAAYGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6O6Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15974-14-8 (Parent) | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90893423 | |
| Record name | Palladium(II) nitrate tetraamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetraamminepalladium(II) nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17940 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13601-08-6 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(II) nitrate tetraamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminepalladium(2+) dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Can exposure to Tetraamminepalladium(II) nitrate cause allergic reactions?
A: Yes, occupational exposure to Tetraamminepalladium(II) nitrate can lead to allergic reactions. A case study reported a laboratory technician developing contact urticaria and rhinitis due to immediate allergy to palladium salts, including Tetraamminepalladium(II) nitrate. [] Symptoms included itchy facial erythema, urticarial wheals, rhinitis, sneezing, and eye itching upon exposure to the compound. []
Q2: What are the applications of Tetraamminepalladium(II) nitrate in material science?
A: Tetraamminepalladium(II) nitrate is used as a precursor for depositing palladium onto various materials. One example is its application in the production of Pd/Z (Palladium deposited on zeolite), a material used in the Purge Stripper System for tritium facilities. [] The compound, in conjunction with Type 4A zeolite, facilitates the deposition process. []
Q3: How does the choice of palladium precursor influence catalytic activity in toluene oxidation?
A: The choice of palladium precursor significantly affects the catalytic activity in toluene oxidation. A study comparing Tetraamminepalladium(II) nitrate and palladium chloride as precursors for Pd/Al2O3 catalysts found that the former resulted in superior performance. [] This difference is attributed to the smaller particle size, enhanced dispersion, and higher specific surface area achieved with Tetraamminepalladium(II) nitrate, leading to higher catalytic activity in toluene oxidation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



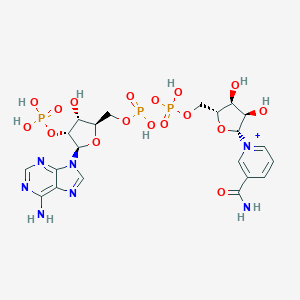
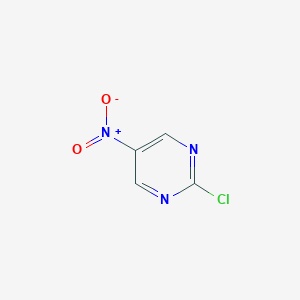

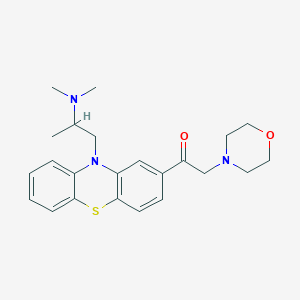
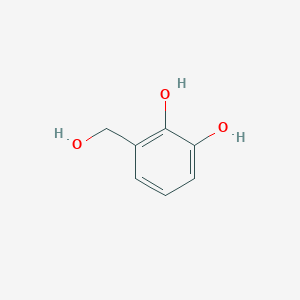


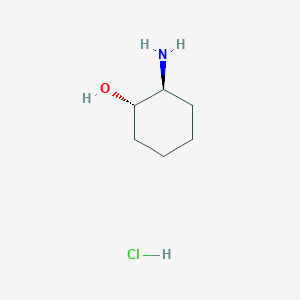
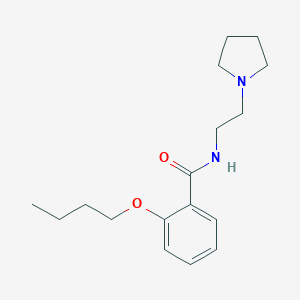


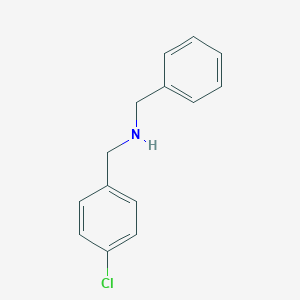
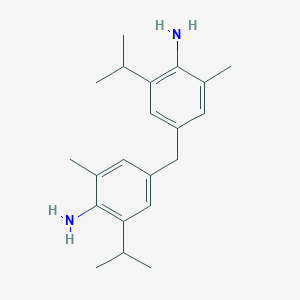
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)